2-(Trifluoromethyl)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)heptanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)heptanal typically involves the introduction of a trifluoromethyl group into a heptanal molecule. One common method is the nucleophilic addition of trifluoromethyl anions to heptanal. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)heptanal undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(Trifluoromethyl)heptanoic acid.
Reduction: 2-(Trifluoromethyl)heptanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-(Trifluoromethyl)heptanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)heptanal involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Trifluoromethyl ketones: Known for their strong electron-withdrawing properties and applications in medicinal chemistry.
Trifluoromethyl ethers: Used in pharmaceuticals and agrochemicals for their stability and bioactivity.
Trifluoromethyl aromatics: Employed in the synthesis of advanced materials and drugs.
Uniqueness: 2-(Trifluoromethyl)heptanal stands out due to its unique combination of a heptanal backbone and a trifluoromethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61165-65-9 |
---|---|
Molecular Formula |
C8H13F3O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)heptanal |
InChI |
InChI=1S/C8H13F3O/c1-2-3-4-5-7(6-12)8(9,10)11/h6-7H,2-5H2,1H3 |
InChI Key |
CRTDQNPXBJWXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.